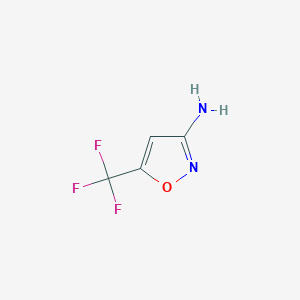

5-(Trifluoromethyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZJPSYNGYFWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575746 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-43-0 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl Isoxazol 3 Amine

Cyclization Reaction Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several established and emerging pathways. Key strategies for introducing the trifluoromethyl group at the 5-position include cyclocondensation reactions, denitrogenative cyclizations, and cycloadditions.

Utilizing β-Diketones and Analogous Precursors with Hydroxylamine (B1172632)

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov To synthesize 5-(trifluoromethyl)isoxazoles, a trifluoromethyl-containing β-diketone is required as the key precursor. The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic isoxazole ring.

However, a significant challenge with this approach, especially when using unsymmetrical β-diketones, is the frequent formation of regioisomeric mixtures of isoxazoles with poor selectivity. nih.govresearchgate.net The reaction's regiochemical outcome can be influenced by steric effects and the electronic nature of the substituents on the diketone. researchgate.net For instance, when reacting asymmetrically substituted β-diketones with hydroxylamine hydrochloride, the isoxazole with the more electron-deficient aryl group preferentially forms at position 3. researchgate.net Conversely, a neutral reaction medium can lead to reversed site-selectivity. researchgate.net Despite these challenges, this method remains a foundational approach for accessing fluoroalkyl-substituted isoxazoles. nih.gov

Denitrogenative Cyclization of Vinyl Azides

A modern and effective methodology for the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides. rsc.orgnih.gov This one-pot approach utilizes a sequential reaction cascade involving trifluoroacetylation of a vinyl azide (B81097), followed by deprotonation, cyclization, and the elimination of dinitrogen gas. rsc.orgnih.gov

The reaction is typically carried out by treating a vinyl azide with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like triethylamine (B128534) (NEt3). rsc.orgrsc.org This method is notable for its operational convenience and its tolerance for a wide range of functional groups on the vinyl azide substrate, including both electron-donating and electron-withdrawing groups. rsc.org The scope of this protocol has been successfully extended to the synthesis of various structurally diverse 5-(trifluoromethyl)isoxazole (B40923) derivatives with yields ranging from 25% to 99%. rsc.orgnih.gov This strategy has also proven effective for the late-stage modification of complex, drug-like scaffolds, such as estrone (B1671321) and vitamin E derivatives. rsc.org

| Entry | Starting Vinyl Azide | Product | Yield (%) |

| 1 | β-Aryl vinyl azide (methyl group) | 4-Aryl-5-(trifluoromethyl)isoxazole | 85 |

| 2 | β-Aryl vinyl azide (chloride group) | 4-Aryl-5-(trifluoromethyl)isoxazole | 90 |

| 3 | Estrone-derived vinyl azide | Estrone-isoxazole conjugate | 79 |

| 4 | Estradiol-derived vinyl azide | Estradiol-isoxazole conjugate | 68 |

| 5 | Vitamin E-derived vinyl azide | Vitamin E-isoxazole conjugate | 95 |

| Table 1: Examples of 5-(Trifluoromethyl)isoxazoles synthesized via denitrogenative cyclization of various vinyl azides. rsc.org |

Exploiting [3+2] Cycloaddition Reactions with Halogenoximes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocycles like isoxazoles. beilstein-journals.orgnih.gov In this context, a nitrile oxide, which serves as the 1,3-dipole, reacts with a dipolarophile, such as an alkyne or an alkene. nih.goveresearchco.com For the synthesis of 5-(trifluoromethyl)isoxazoles, halogenoximes (like hydroximoyl chlorides) are commonly used as stable precursors to generate the required nitrile oxides in situ upon treatment with a mild base. beilstein-journals.orgnih.gov

A comprehensive strategy has been developed for the regioselective synthesis of 5-(trifluoromethyl)isoxazoles through the metal-free [3+2] cycloaddition of CF3-substituted alkenes with halogenoximes bearing various functional groups. nih.gov This one-pot reaction proceeds in a highly regioselective manner to yield the desired 3,5-disubstituted isoxazoles in good to excellent yields, and the method has been successfully scaled up to the 130-150 gram level. nih.gov The reaction tolerates diverse functionalities on the halogenoxime, including esters, halogens, and protected amino groups, making it a valuable tool for creating libraries of functionalized isoxazole building blocks. nih.gov

| Entry | Halogenoxime Precursor | Product | Yield (%) |

| 1 | Amino acid-derived chloroxime (1f) | 5-(Trifluoromethyl)isoxazole with protected amino function (3f) | 73 (on 150g scale) |

| 2 | Amino acid-derived chloroxime (1g) | 5-(Trifluoromethyl)isoxazole with protected amino function (3g) | 95 |

| 3 | Amino acid-derived chloroxime (1h) | 5-(Trifluoromethyl)isoxazole with protected amino function (3h) | 88 |

| 4 | Amino acid-derived chloroxime (1i) | 5-(Trifluoromethyl)isoxazole with protected amino function (3i) | 87 |

| 5 | Amino acid-derived chloroxime (1j) | 5-(Trifluoromethyl)isoxazole with protected amino function (3j) | 40 |

| Table 2: Synthesis of 5-(Trifluoromethyl)isoxazoles via [3+2] cycloaddition of various amino acid-derived chloroximes. nih.gov |

Functionalization and Derivatization Strategies for 5-(Trifluoromethyl)isoxazol-3-amine

Once the core 5-(trifluoromethyl)isoxazole ring system is assembled, further chemical transformations can be employed to introduce additional functional groups and create diverse derivatives. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the parent molecule.

Introduction of Carboxylic Acid Moieties and Other Functional Groups

The introduction of a carboxylic acid group onto the isoxazole ring is a key functionalization step, as it provides a handle for further derivatization, such as amide bond formation. nih.govescholarship.org A direct method to prepare 5-amino-3-trifluoromethylisoxazole-4-carboxylic acid involves the reaction of trifluoroacetonitrile (B1584977) oxide with cyanoacetic acid derivatives. researchgate.net The resulting aminoazole-4-carboxylic acids are versatile intermediates. For example, the amino group of ethyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate can be acylated with acyl chlorides or undergo carbamoylation with isocyanates to produce trifluoromethylisoxazolouracils. researchgate.net

Another approach involves building the functionalized isoxazole from acyclic precursors. For instance, 5-methylisoxazole-4-carboxylic acid can be synthesized from ethyl ethoxymethyleneacetoacetic ester and hydroxylamine, followed by hydrolysis of the resulting ester. google.com This carboxylic acid can then be converted to an acyl chloride and reacted with an aniline, such as 4-(trifluoromethyl)aniline, to form the corresponding anilide. google.com The amino group on the isoxazole ring itself can be derivatized. For example, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been shown to remain unreactive during Fmoc protection under typical conditions, allowing for selective peptide coupling at the carboxylic acid function. nih.gov

Regioselective Synthesis of Substituted Fluoroalkylisoxazoles

Achieving regiocontrol is a critical aspect of isoxazole synthesis, as the substitution pattern on the ring profoundly influences the molecule's properties. Several methodologies have been developed to selectively synthesize different regioisomers of fluoroalkylisoxazoles.

As discussed previously, the [3+2] cycloaddition of nitrile oxides (from halogenoximes) with CF3-substituted alkenes provides a highly regioselective route to 3,5-disubstituted 5-(trifluoromethyl)isoxazoles. nih.gov Similarly, reacting fluoroalkyl ynones with hydroxylamine offers another pathway where regioselectivity can be controlled. The reaction of fluoroalkyl ynones with hydroxylamine hydrochloride in the presence of sodium bicarbonate leads selectively to 5-fluoroalkyl-substituted isoxazoles. nih.gov In contrast, employing metal catalysts such as copper(II) chloride can steer the reaction towards the regioisomeric 3-fluoroalkyl-substituted isoxazoles. nih.gov

The choice of precursors and reaction conditions is paramount. For example, the reaction of β-enamino diketones with hydroxylamine allows for regiochemical control by varying the solvent, the use of additives like pyridine, or Lewis acids, enabling access to 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov These regioselective strategies are essential for the rational design and synthesis of specific, functionally diverse fluoroalkylisoxazole derivatives for various applications. nih.govnih.gov

Nucleophilic Substitution Approaches for Side-Chain Modification

The functionalization of side chains attached to the 5-(trifluoromethyl)isoxazole core is a key strategy for creating diverse molecular architectures. Nucleophilic substitution reactions on precursors are an effective method for introducing various functional groups.

One prominent approach involves using 5-bromomethyl derivatives of isoxazoles as versatile electrophiles. nih.gov These compounds readily react with a range of nucleophiles, allowing for the introduction of different functionalities at the 5-position's side chain. This method has been demonstrated to be particularly convenient for the preparation of 5-fluoromethylisoxazoles, showcasing a practical application of late-stage functionalization. nih.gov

Furthermore, research has shown the successful modification of side chains bearing protected amino groups. For instance, isoxazoles with a protected amino function in the side chain have been synthesized and subsequently deprotected. nih.gov The deprotection of Boc-protected amino groups using methanolic HCl generated in situ yields the corresponding primary amine hydrochlorides in high yields (92–98%). nih.gov This two-step sequence effectively allows for the installation of a reactive primary amine on the side chain, which can be used for further derivatization. This highlights the utility of nucleophilic substitution precursors in a broader synthetic context, enabling the creation of building blocks with diverse and reactive side chains. nih.gov

Methodological Advancements in Scale-Up and Reaction Efficiency

Translating synthetic routes from laboratory-scale to larger, more practical quantities is a critical aspect of chemical development. Recent studies have focused on optimizing the preparation of 5-(trifluoromethyl)isoxazole derivatives on a gram scale and beyond, with a keen eye on yield and efficiency.

Evaluation of Gram-Scale Preparations and Yield Optimization

Significant strides have been made in the large-scale synthesis of 5-(trifluoromethyl)isoxazoles. Researchers have successfully demonstrated that synthetic protocols can be scaled up to produce substantial quantities of these compounds. For example, a metal-free [3+2] cycloaddition reaction between CF3-substituted alkenes and functionalized chloroximes has been scaled to produce up to 130 grams of the target 3,5-disubstituted isoxazoles. nih.gov One specific derivative bearing a protected amino function was prepared on a 150-gram scale, achieving a commendable yield of 73%. nih.gov Another approach, involving the direct cycloaddition of a chloroxime with a threefold excess of a trifluoromethyl-alkene (600 g), yielded the target product on a 100-gram scale with a 46% yield. nih.gov

Similarly, the synthesis of 5-aryl-3-(trifluoromethyl)isoxazoles via the reaction of a trifluoromethyl-containing precursor with various alkynes has been successfully conducted on a multi-gram scale. In one instance, the reaction of a precursor (44.0 g) with phenylacetylene (B144264) resulted in a 96% yield of the desired product. rsc.org The utility of these methods is further confirmed by reports of gram-scale synthesis being a key feature of newly developed protocols. nih.govrsc.org These examples underscore the robustness and scalability of modern synthetic methods for this class of compounds.

Table 1: Examples of Gram-Scale Syntheses of 5-(Trifluoromethyl)isoxazole Derivatives

| Product Type | Reactant 1 | Reactant 2 | Scale | Yield | Reference |

| 5-(Trifluoromethyl)isoxazole with protected amino function | Amino acid-derived chloroxime | CF3-alkene | 150 g | 73% | nih.gov |

| 5-(Trifluoromethyl)isoxazole with chloromethyl side-chain | Chloroxime | CF3-alkene (3-fold excess) | 100 g | 46% | nih.gov |

| 5-Phenyl-3-(trifluoromethyl)isoxazole | Trifluoromethyl precursor | Phenylacetylene | 44.0 g | 96% | rsc.org |

Assessment of Functional Group Tolerance in Synthetic Schemes

The ability of a synthetic method to tolerate a wide range of functional groups is a measure of its versatility and utility. The synthesis of 5-(trifluoromethyl)isoxazoles has been evaluated with a variety of starting materials, demonstrating broad applicability.

The [3+2] cycloaddition method for preparing 5-(trifluoromethyl)isoxazoles has shown excellent tolerance for various functionalities on the starting halogenoxime. nih.gov These include esters, bromo, chloromethyl, and protected amino groups, all of which remained intact during the isoxazole ring formation. nih.gov This allows for the direct synthesis of functionalized building blocks without the need for extensive protecting group strategies.

In cycloaddition reactions with alkynes, the methodology proves tolerant of diverse substituents on the alkyne partner. rsc.org The reaction proceeds efficiently with alkynes bearing:

Aryl groups: Phenyl, 4-methoxyphenyl, and other substituted aromatic rings are well-tolerated. rsc.org

Alkyl groups: Simple alkyls like cyclopropyl (B3062369) are compatible. rsc.org

Functionalized alkyl chains: The presence of a nitrile group (e.g., in 5-hexynenitrile) does not impede the reaction, leading to the formation of products like 4-(3-(trifluoromethyl)isoxazol-5-yl)butanenitrile in good yield (73%). rsc.org

However, it has been noted that in some synthetic pathways, the electronic nature of the substituents can influence reaction outcomes. For instance, in the acid-catalyzed reaction of CF3-ynones to form isoxazoles, yields were found to be sensitive to the electronics of the aryl ring. nih.gov Ynones bearing electron-withdrawing groups such as a CF3 group gave moderate yields (48%), while those with electron-donating alkoxy groups resulted in lower yields. nih.gov This indicates that while the tolerance is broad, optimization may be required depending on the specific electronic properties of the substrates.

Table 2: Functional Group Tolerance in the Synthesis of 5-(Trifluoromethyl)isoxazole Derivatives

| Functional Group Type | Location | Synthetic Method | Tolerance/Outcome | Reference |

| Ester, Bromo, Chloromethyl | Halogenoxime precursor | [3+2] Cycloaddition | High tolerance, groups remain intact | nih.gov |

| Protected Amino (Boc) | Halogenoxime precursor | [3+2] Cycloaddition | High tolerance, group remains intact | nih.gov |

| Phenyl, Substituted Phenyl | Alkyne | Cycloaddition | High tolerance, good to excellent yields | rsc.org |

| Nitrile | Alkyne | Cycloaddition | High tolerance, 73% yield | rsc.org |

| Electron-donating (Alkoxy) | CF3-ynone | Acid-catalyzed cyclization | Lower yields observed | nih.gov |

| Electron-withdrawing (CF3) | CF3-ynone | Acid-catalyzed cyclization | Moderate yields (48%) | nih.gov |

Medicinal Chemistry Research and Biological Activity Profiling of 5 Trifluoromethyl Isoxazol 3 Amine

Lead Compound Potential in Pharmaceutical Development

5-(Trifluoromethyl)isoxazol-3-amine has been identified as a promising lead compound in the development of new pharmaceuticals due to its capacity to modulate various biological pathways. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The structural and electronic properties of this compound make it an attractive starting point for the development of more complex and targeted therapeutic agents.

Investigations into Molecular Pathway Modulation

The biological effects of this compound and its derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

Agonistic Activity within the Wnt/β-Catenin Signaling Pathway

Research has indicated that this compound may act as an agonist within the Wnt/β-catenin signaling pathway. This pathway is fundamental in cell proliferation and differentiation, and its dysregulation is implicated in a variety of diseases, including cancer. While the precise details of the agonistic activity of the parent compound, such as its EC50 value, are not extensively detailed in publicly available research, the focus on this pathway highlights a key area of its therapeutic potential.

Enzyme Inhibition Mechanisms, exemplified by Dihydropteroate Synthase (DHPS)

DHPS is a critical enzyme in the bacterial synthesis of folic acid, a pathway absent in humans, making it an excellent target for antimicrobial drugs. patsnap.com The ability of isoxazole (B147169) derivatives to inhibit this enzyme underscores their potential as antibacterial agents.

Broader Modulation of Receptor and Enzyme Activities

Beyond the Wnt pathway and DHPS, derivatives of this compound have been investigated for their ability to modulate other enzymes. For instance, some isoxazole derivatives have been noted for their potential to act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests a potential anti-inflammatory application for compounds derived from this scaffold.

Antimicrobial Activity Studies

Preliminary studies have suggested that this compound and its derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics. While specific Minimum Inhibitory Concentration (MIC) values for the parent compound against a broad range of bacterial strains are not widely documented, the known inhibition of essential bacterial enzymes like DHPS provides a mechanistic basis for this activity. Research into related trifluoromethyl-substituted pyrazole (B372694) derivatives has shown potent activity against drug-resistant bacteria such as MRSA, with Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL for some compounds. nih.gov This highlights the potential of the trifluoromethyl moiety in developing effective antimicrobial agents.

Anticancer Activity Research and Mechanistic Elucidation

The anticancer potential of isoxazole derivatives is an active area of research. While studies focusing specifically on the anticancer activity of this compound are limited, extensive research has been conducted on its more complex derivatives. These studies reveal the importance of the trifluoromethyl group in enhancing anticancer efficacy.

For example, a study on a series of 4-(trifluoromethyl)isoxazoles demonstrated significant anti-proliferative activity against human breast cancer cell lines (MCF-7). One of the lead compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells. rsc.org This was noted to be approximately eight times more active than its non-trifluoromethylated counterpart, which had an IC50 of 19.72 μM, underscoring the positive contribution of the -CF3 group to its anticancer activity. rsc.org Further investigations into the mechanism of action revealed that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org

Another study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which incorporate the trifluoromethyl-isoxazole concept into a larger heterocyclic system, also showed notable cytotoxic effects against various cancer cell lines, including melanoma (C32 and A375) and breast cancer (MCF-7/WT). nih.gov

Comparative Analysis of Trifluoromethylated and Non-Trifluoromethylated Isoxazole Analogues in Cancer Cell Lines

The incorporation of a trifluoromethyl group into the isoxazole scaffold has been shown to significantly enhance anticancer activity. A comparative study of isoxazole analogues against various cancer cell lines has demonstrated the superior potency of trifluoromethylated compounds.

One study highlighted the difference in activity between 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole and its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole. The trifluoromethylated analogue (Compound 2g ) exhibited substantially greater cytotoxicity against the human breast cancer cell line, MCF-7, with an IC50 value of 2.63 µM. rsc.orgnih.gov In contrast, the non-trifluoromethylated analogue (Compound 14 ) was found to be nearly eight times less active, with an IC50 value of 19.72 µM. rsc.orgnih.gov This significant difference underscores the impactful role of the CF3 moiety in augmenting the anticancer properties of isoxazole-based molecules. rsc.org

Further research into a series of 4-(trifluoromethyl)isoxazoles revealed their general superiority in anticancer activity against MCF-7 cells when compared to their corresponding non-trifluoromethyl analogues. rsc.org The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group are believed to contribute to this increased potency. nih.gov

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g ) | Trifluoromethylated | 2.63 | rsc.orgnih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14 ) | Non-Trifluoromethylated | 19.72 | rsc.orgnih.gov |

Cellular Response Mechanisms, including Apoptosis Induction and Cell Cycle Perturbations

The anticancer effects of trifluoromethylated isoxazoles are mediated through the induction of apoptosis and perturbations in the cell cycle. Studies on 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g ) have confirmed that its mechanism of action involves triggering apoptotic cell death. rsc.orgnih.gov

Further detailed investigations into a closely related analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, have provided insights into the specific cellular responses. amanote.com Flow cytometry analysis of MCF-7 cells treated with this compound revealed a significant arrest of cells in the G2/M phase of the cell cycle. researchgate.net This cell cycle perturbation is a key mechanism by which the compound exerts its antiproliferative effects. The induction of apoptosis was further substantiated by nuclear staining, which showed characteristic morphological changes associated with programmed cell death. rsc.org

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| Control | ~65% | ~20% | ~15% | researchgate.net |

| Compound 2g Treated | Decreased | Slight Increase | Significantly Increased | researchgate.net |

Exploration in Other Therapeutic Areas

The versatility of the isoxazole scaffold, particularly when combined with a trifluoromethyl group, extends beyond oncology into other significant therapeutic domains.

Endothelin Receptor Antagonism and Related Structure-Activity Relationships

Isoxazole derivatives have been extensively investigated as endothelin (ET) receptor antagonists, which are crucial in managing conditions like pulmonary hypertension. researchgate.net The positioning of substituents on the isoxazole ring is critical for activity. For instance, research on biphenylsulfonamide endothelin receptor antagonists revealed that a 3-amino-isoxazole group confers significantly improved metabolic stability compared to its 5-regioisomer. nih.govstrath.ac.uk

Structure-activity relationship (SAR) studies on N-(isoxazolyl)benzenesulfonamide derivatives as ETA selective antagonists have shown that substitution at the 4-position of the benzene (B151609) ring with aryl groups can reverse selectivity towards the ETB receptor. researchgate.net Specifically, a para-tolyl group was found to be optimal for ETB activity and selectivity. researchgate.net In another series of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are potent and selective ETA receptor antagonists, disubstitution at the 2 and 4 positions of the aryl group with methyl or cyano groups enhanced activity. researchgate.net

Potential in Neurological Disorder Therapeutics via Analogous Compounds

Analogues of this compound have shown promise in the treatment of neurological disorders by modulating glutamate (B1630785) receptors. capes.gov.bracs.orgnih.gov Isoxazole derivatives are known to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors critical for fast synaptic transmission. researchgate.netcapes.gov.brresearchgate.net

Research has identified isoxazole-4-carboxamide derivatives as potent negative allosteric modulators of AMPA receptors, suggesting their potential in managing chronic pain and other neurological conditions. nih.govacs.org Conversely, other isoxazole-based compounds have been developed as positive allosteric modulators (PAMs) of AMPA receptors, which could be beneficial for treating cognitive disorders like Alzheimer's disease and depression. researchgate.netnih.gov The structural diversity of the isoxazole scaffold allows for fine-tuning of activity at these important neurological targets. nih.gov

Anti-inflammatory and Other Pharmacological Activities Attributed to Isoxazole Scaffolds

The isoxazole ring is a key component in many compounds exhibiting anti-inflammatory properties. nih.govnih.govmdpi.com This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. A study of novel isoxazole derivatives demonstrated selective inhibition of COX-2 over COX-1, with some compounds showing IC50 values in the sub-micromolar range for COX-2. researchgate.net For example, one of the most potent compounds in the series had a COX-2 IC50 of 0.55 µM. researchgate.net

Beyond anti-inflammatory effects, the isoxazole scaffold is associated with a wide array of other pharmacological activities, including antimicrobial, antiviral, and anticonvulsant properties. nih.gov This broad spectrum of activity highlights the importance of the isoxazole ring as a versatile pharmacophore in drug discovery.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|

| C6 | 0.55 ± 0.03 | 61.73 | researchgate.net |

| C5 | 0.85 ± 0.04 | 41.82 | researchgate.net |

| C3 | 0.93 ± 0.01 | 24.26 | researchgate.net |

Agrochemical Research and Crop Protection Applications of 5 Trifluoromethyl Isoxazol 3 Amine

Role in the Formulation of Novel Agrochemicals

5-(Trifluoromethyl)isoxazol-3-amine serves as a key building block in the synthesis of more complex agrochemicals. chemimpex.com The isoxazole (B147169) scaffold is a popular choice for the development of new agents due to its chemical stability and the diverse biological activities associated with its derivatives. researchgate.netmdpi.com Researchers utilize compounds like this compound as a starting point or intermediate for creating new molecules with potential herbicidal, fungicidal, and insecticidal properties. researchgate.net The presence of the trifluoromethyl group is particularly advantageous, as it often improves the efficacy and stability of the final active ingredient. nih.govchemimpex.com The synthesis of such specialized isoxazoles, including those with a trifluoromethyl group at the 4-position, has been the subject of dedicated research to create pharmaceutically and agriculturally relevant heterocycles. organic-chemistry.org The versatility of the isoxazole ring allows for its inclusion in a wide range of potential agrochemical products, highlighting its importance as a lead structure in crop protection chemistry. researchgate.net

Evaluation of Efficacy in Pest Control Agents

The isoxazole structural motif is integral to a class of modern insecticides known as isoxazolines, which are potent allosteric modulators of GABA-gated chloride channels in insects. researchgate.net While research on this compound itself is specific, the efficacy of the broader isoxazoline (B3343090) class, which shares a related core structure, is well-documented. These insecticides are effective against a wide array of agricultural pests, including those from the orders Lepidoptera, Hemiptera, Coleoptera, and Thysanoptera. researchgate.netresearchgate.net

A notable example from this class is Isocycloseram, which provides excellent control over a broad spectrum of crop-damaging pests. researchgate.net Another related insecticide, Fluxametamide, also demonstrates high efficiency against various pests and is valuable for managing fipronil-resistant insect populations due to its distinct binding site on the GABA receptor. researchgate.net The success of these isoxazoline insecticides underscores the potential of the isoxazole scaffold in developing effective pest control solutions. researchgate.netresearchgate.net

Table 1: Efficacy of the Isoxazoline Insecticide Isocycloseram Against Fire Ants

| Concentration | Efficacy Timeline | Target Pest |

|---|---|---|

| 0.001% to 0.03% | >90% mortality in 21 days (Lab) | Ants |

| 0.075% to 0.3% | High colony mortality (Lab) | A. sexdens |

| 0.2% to 0.3% | Highly efficient control (Field) | A. sexdens, A. laevigata, A. lundii |

Data derived from studies on Isocycloseram, a complex insecticide featuring an isoxazoline structure. researchgate.net

Assessment of Fungicidal and Herbicidal Properties of Trifluoromethyl-Containing Analogues

The trifluoromethyl-isoxazole core is a feature in the design of compounds with potent fungicidal activity. nih.govnih.gov Research has shown that analogues incorporating this structure exhibit significant efficacy against various plant pathogenic fungi. For instance, certain triazole compounds that also contain an isoxazole moiety have demonstrated strong inhibitory activity against fungal pathogens. nih.gov

In one study, a series of triazole derivatives containing isoxazole showed notable antifungal effects. The presence of an electron-withdrawing trifluoromethyl group on the phenyl ring of a related series of 1,2,4-triazole (B32235) derivatives was found to have a positive effect on increasing antifungal activity against the plant pathogen Magnaporthe oryzae. nih.gov Similarly, another study on chiral isoxazole-containing compounds found that several products displayed promising antifungal activity against the plant pathogen Rhizoctonia solani. bohrium.com The development of 1,5-diaryl-3-trifluoropyrazoles, which are structurally related, has also yielded candidates with pronounced controlling effects against peanut root rot caused by Fusarium oxysporum. nih.gov

While specific herbicidal data for direct analogues of this compound is limited in the provided results, the isoxazole class in general is known to produce herbicidally active compounds. researchgate.net

Table 2: Antifungal Activity of a Trifluoromethyl-Containing Triazole Analogue (23f)

| Compound | Substituent Group | Antifungal Activity Impact |

|---|---|---|

| 23b | Methyl group | Reduced activity |

| 23c | Phenyl group | Reduced activity |

| 23e | Fluorine atom | Slightly increased activity |

| 23f | Trifluoromethyl group | Positive efficacy, increased activity |

This table summarizes structure-activity relationships for antifungal compounds tested against Magnaporthe oryzae, where the trifluoromethyl group enhanced performance compared to other substituents. nih.gov

Considerations for Sustainable Crop Protection Strategies

The development of novel agrochemicals based on structures like this compound aligns with key goals of sustainable crop protection. A primary challenge in agriculture is the management of pest resistance to existing treatments. researchgate.net Compounds with novel modes of action, such as the isoxazoline insecticides, are crucial for resistance management programs. researchgate.netresearchgate.net By providing a different target site than older insecticides, they can control pest populations that have developed resistance to other chemical classes. researchgate.net

Material Science Applications and Advanced Materials Development

Integration of 5-(Trifluoromethyl)isoxazol-3-amine into Polymeric Architectures

The integration of this compound into polymer chains leverages the reactivity of its primary amine group. This amine functionality allows it to be incorporated into various polymer backbones through common polymerization reactions, such as condensation polymerization with diacids or diacyl chlorides to form polyamides, or by reacting with epoxides to form epoxy resins. The isoxazole (B147169) ring itself, being a stable heterocyclic system, can be part of the main polymer chain or a pendant group, depending on the synthesis strategy.

The synthesis of such polymers typically involves solution polymerization techniques. For instance, the radical polymerization of related fluorine-containing maleimides has been successfully carried out in solvents like benzene (B151609). researchgate.net Similarly, copolymers containing an isoxazole moiety, such as 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, have been synthesized via radical polymerization in a 1,4-dioxane (B91453) solution. researchgate.net These established methods provide a framework for the integration of this compound into diverse polymeric systems. The goal is to create polymers where the unique properties of the trifluoromethyl and isoxazole groups can be systematically studied and exploited.

Enhancement of Material Characteristics and Performance

The inclusion of the this compound moiety into polymers is anticipated to significantly enhance material properties. The trifluoromethyl (-CF3) group is particularly influential due to its high electronegativity and volume.

Key enhancements include:

Increased Lipophilicity and Hydrophobicity: The -CF3 group is known to increase the lipophilicity of molecules, which can translate to enhanced moisture resistance and hydrophobicity in the resulting polymers. This is a desirable trait for coatings and electronic materials.

Improved Solubility: In some cases, the presence of fluorinated groups can improve the solubility of polymers in specific organic solvents, facilitating processing and film formation.

Modified Mechanical Properties: The introduction of the bulky and rigid isoxazole ring and the -CF3 group can affect the polymer chain packing and intermolecular forces. This can lead to changes in mechanical properties such as tensile strength, modulus, and toughness. For example, studies on epoxy resins modified with phenyl-trifluoromethyl groups have shown altered fracture toughness. researchgate.net

The table below summarizes the expected impact of incorporating this compound on polymer properties, based on findings from related chemical structures.

| Property | Enhancement | Rationale |

| Lipophilicity | Increased | The trifluoromethyl group enhances non-polar characteristics. |

| Moisture Resistance | Improved | Increased hydrophobicity due to the fluorine content. |

| Glass Transition Temp. | Increased | The rigidity of the isoxazole ring and bulky -CF3 group restrict chain mobility. researchgate.net |

| Thermal Stability | Increased | High bond energy of C-F bonds and the stable isoxazole ring. researchgate.netchemimpex.com |

| Chemical Resistance | Improved | The electron-withdrawing nature of the -CF3 group can protect adjacent bonds from chemical attack. chemimpex.com |

This table is generated based on data from analogous chemical systems to illustrate the potential effects.

Development of Materials with Enhanced Thermal and Chemical Stability

A primary driver for incorporating fluorinated heterocyclic compounds like this compound into polymers is the development of materials with superior thermal and chemical stability. chemimpex.com

Furthermore, the incorporation of isoxazole rings can contribute to thermal stability. In a study on copolymers containing 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, it was found that the glass transition temperature (Tg) of the copolymers increased with a higher content of the isoxazole-containing monomer. researchgate.net An elevated Tg is often indicative of a more rigid and thermally stable polymer network.

The chemical stability of polymers is also enhanced by the presence of the trifluoromethyl group. Its strong electron-withdrawing nature can reduce the susceptibility of nearby chemical bonds to nucleophilic or electrophilic attack, thereby improving the material's resistance to solvents and corrosive chemicals.

The table below presents thermal property data for polymers containing related structural motifs, illustrating the high stability that can be achieved.

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (5% Mass Loss) |

| Spiro Polycycloacetal (VPA-DFS) | 217 °C | 347 °C |

| Spiro Polycycloacetal (SPA-DFS) | 243 °C | 343 °C |

| Spiro Polycycloacetal (SPA-DFP) | 193 °C | 370 °C |

Data sourced from a study on spiro polycycloacetals. rsc.org

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Isoxazol 3 Amine

Influence of the Trifluoromethyl Group on Biological Functionality

The trifluoromethyl (–CF₃) group is a cornerstone in modern drug design, prized for its ability to enhance key pharmacological parameters. nih.gov Its presence on the isoxazole (B147169) ring can dramatically alter a molecule's behavior in a biological system, affecting everything from its ability to cross cell membranes to its lifespan in the body. nih.gov

Impact on Lipophilicity and Metabolic Stability

The trifluoromethyl group significantly increases the lipophilicity, or fat-solubility, of a molecule. mdpi.com It possesses a Hansch lipophilicity parameter (π) of +0.88, indicating its strong lipophilic nature. mdpi.com This enhanced lipophilicity can improve a compound's ability to pass through biological membranes. mdpi.comontosight.ai

Perhaps more critically, the –CF₃ group is a powerful metabolic blocker. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol, substantially higher than that of a carbon-hydrogen bond (414.2 kJ/mol). mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com Studies on related compounds have demonstrated this effect directly; for instance, replacing a metabolically vulnerable methyl group on an isoxazole ring with a trifluoromethyl group prevented hydroxylation at that site. nih.gov This substitution can also confer a "global" protective effect, reducing metabolic breakdown at other positions within the molecule. nih.gov This increased metabolic stability prolongs the compound's circulating half-life, allowing for sustained biological activity. mdpi.com

Contributions to Bioavailability and Pharmacokinetic Profiles

The combined effects of increased lipophilicity and metabolic stability directly contribute to more favorable bioavailability and pharmacokinetic profiles. nih.gov Enhanced lipophilicity can facilitate absorption and transport across cellular barriers, which is a critical step for a drug to reach its target. mdpi.com The improved metabolic stability ensures that a greater fraction of the administered dose reaches systemic circulation in its active form and persists for a longer duration. mdpi.com

Molecular Interaction Analysis and Binding Kinetics

Understanding how a molecule binds to its biological target is fundamental to explaining its activity. Binding affinity studies and structural biology techniques provide precise insights into these molecular recognition events.

Quantitative Ligand-Receptor Binding Affinity Studies

Quantitative assays are essential for determining the potency of a compound. For derivatives of the trifluoromethyl-isoxazole scaffold, these studies have revealed the significant impact of the –CF₃ group on binding affinity. In one study, an isoxazole derivative featuring a trifluoromethyl group (2g ) demonstrated an IC₅₀ value of 2.63 μM against the MCF-7 breast cancer cell line. rsc.orgresearchgate.net This was nearly an eight-fold increase in potency compared to its non-trifluoromethylated analogue, which had an IC₅₀ of 19.72 μM, highlighting the crucial role of the –CF₃ moiety in enhancing biological activity. rsc.orgresearchgate.net

In a separate investigation focused on α-amylase inhibitors, a trifluoromethylated flavonoid-based isoxazole (3b ) was identified as the most potent compound in its series, with an IC₅₀ value of 12.6 ± 0.2 μM. mdpi.com These findings underscore the value of the trifluoromethyl-isoxazole core in achieving high-affinity binding to diverse biological targets.

| Compound | Target | Assay | Binding Affinity (IC50) | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 Cancer Cells | Anti-cancer Activity | 2.63 μM | rsc.org, researchgate.net |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analogue) | MCF-7 Cancer Cells | Anti-cancer Activity | 19.72 μM | rsc.org, researchgate.net |

| Trifluoromethylated flavonoid-based isoxazole (3b) | α-Amylase | Enzyme Inhibition | 12.6 ± 0.2 μM | mdpi.com |

Elucidation of Protein-Ligand Complex Structures through Crystallography

X-ray crystallography provides an atomic-level snapshot of how a ligand fits into the binding site of a protein. While a specific crystal structure for 5-(trifluoromethyl)isoxazol-3-amine bound to a target was not identified in the surveyed literature, this technique has been instrumental in the development of other complex isoxazole-containing inhibitors. For example, the rational design of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) was guided by X-ray crystallography of isoxazole-based compounds. nih.gov Similarly, the development of the potent Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitor, VX-970 (M6620), relied on structural insights to optimize the interactions between its isoxazole core and the target protein. nih.gov This method is crucial for understanding the specific hydrogen bonds, hydrophobic interactions, and coordination bonds that govern molecular recognition and drive binding affinity. nih.gov

Computational Chemistry Approaches for Rational Design

Computational chemistry has become an indispensable tool for accelerating drug discovery. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how modifications to a chemical scaffold will affect its biological activity, enabling a more rational approach to drug design.

The development of novel anticancer agents based on the 4-(trifluoromethyl)isoxazole core was supported by in silico molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. rsc.orgresearchgate.net These computational models corroborated experimental findings, suggesting that the –CF₃ moiety was key to the enhanced anticancer activity. rsc.orgresearchgate.net

In another example, molecular docking was used to analyze the binding mode of trifluoromethylated flavonoid-based isoxazoles to the α-amylase enzyme. mdpi.com The docking results provided a structural rationale for the observed SAR, showing that the trifluoromethyl group itself was involved in favorable interactions within the enzyme's active site, including a conventional hydrogen bond and multiple alkyl interactions with key amino acid residues. mdpi.com The rational design of the ATR kinase inhibitor VX-970 also heavily utilized molecular modeling to optimize both intra- and intermolecular polar interactions, leading to a highly potent and selective compound. nih.gov These examples demonstrate how computational approaches leverage the structural information of the this compound scaffold to guide the synthesis of next-generation therapeutic agents.

Molecular Docking and Dynamics Simulations in Target Engagement

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target at the atomic level. While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, the methodology is widely applied to isoxazole-containing compounds to elucidate their mechanism of action.

Molecular docking studies are typically the first step, predicting the preferred binding orientation of a ligand within a protein's active site. Following docking, MD simulations provide a more dynamic picture of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. beilstein-journals.org

For instance, in studies of isoxazole derivatives targeting enzymes like carbonic anhydrase or the farnesoid X receptor, MD simulations have been instrumental. researchgate.net These simulations can compute the binding free energies, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to rank the potency of different derivatives. rsc.org The general workflow for such an investigation is presented in Table 1.

Table 1: General Workflow for Molecular Dynamics Simulations of Isoxazole Derivatives

| Step | Description | Key Information Obtained |

| 1. System Preparation | The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (isoxazole derivative) is prepared with correct stereochemistry and protonation state. | A well-defined starting structure of the protein-ligand complex. |

| 2. Molecular Docking | The ligand is docked into the active site of the protein to predict the most favorable binding pose. | The initial binding orientation and key interacting residues. |

| 3. MD Simulation Setup | The protein-ligand complex is placed in a simulation box with solvent (e.g., water) and ions to mimic physiological conditions. | A realistic environment for simulating the molecular system. |

| 4. Simulation Production | The system's trajectory is calculated over a specific time period (nanoseconds to microseconds) by solving Newton's equations of motion. | A dynamic view of the protein-ligand interactions and conformational changes. |

| 5. Trajectory Analysis | The simulation trajectory is analyzed to determine the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein regions (e.g., Root Mean Square Fluctuation - RMSF), and specific interactions. | Insights into the stability of the binding and the dynamic nature of the interaction. |

| 6. Binding Free Energy Calculation | Methods like MM-PBSA are used to estimate the binding free energy of the ligand to the protein. | A quantitative measure of the binding affinity, which can be correlated with experimental activity. |

While a specific molecular dynamics study on this compound is not available, the established methodologies for related isoxazole derivatives provide a clear framework for how such an investigation would be conducted to understand its target engagement.

Derivation of Quantitative and Qualitative Structure-Activity Relationships

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

Qualitative SAR involves systematically modifying a chemical structure and observing the effect on its activity. For isoxazole derivatives, SAR studies have often focused on the impact of substituents at various positions of the isoxazole ring. For example, the introduction of a trifluoromethyl group is a common strategy in drug design to enhance properties like metabolic stability and binding affinity. The electron-withdrawing nature of the CF3 group can influence the electronic properties of the isoxazole ring and its ability to participate in interactions with biological targets.

Quantitative SAR (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure with biological activity in a quantitative manner. wisc.edu 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used for isoxazole derivatives. These models generate 3D contour maps that visualize the regions around a molecule where certain physicochemical properties (e.g., steric bulk, electrostatic potential, hydrophobicity) are predicted to enhance or diminish activity. fujifilm.combldpharm.com

A typical 3D-QSAR study on a series of isoxazole analogs would involve the steps outlined in Table 2.

Table 2: General Steps in a 3D-QSAR Study of Isoxazole Analogs

| Step | Description | Outcome |

| 1. Dataset Selection | A series of structurally related isoxazole compounds with their corresponding biological activities (e.g., IC50 values) is compiled. | A training set and a test set of compounds for model building and validation. |

| 2. Molecular Modeling and Alignment | 3D structures of all compounds are generated and aligned based on a common scaffold. | A consistent orientation of all molecules for comparison of their 3D properties. |

| 3. Calculation of Molecular Fields | For each molecule, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are calculated on a 3D grid. | A quantitative description of the 3D physicochemical properties of each molecule. |

| 4. PLS Analysis | Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. | A predictive QSAR model. |

| 5. Model Validation | The predictive power of the QSAR model is assessed using statistical methods, including cross-validation and prediction of the activity of the test set compounds. | A validated model that can be used to predict the activity of new, unsynthesized compounds. |

| 6. Contour Map Analysis | The results of the CoMFA/CoMSIA analysis are visualized as 3D contour maps, highlighting favorable and unfavorable regions for different physicochemical properties. | A visual guide for designing new molecules with improved activity. |

Although specific QSAR models for this compound are not found in the reviewed literature, studies on more complex isoxazole-containing molecules demonstrate the utility of these approaches in understanding the SAR of this chemical class.

Spectroscopic and Spectrometric Characterization in Mechanistic Research (e.g., NMR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would likely show a singlet for the proton at the 4-position of the isoxazole ring and a broad singlet for the two protons of the amine group at the 3-position. The chemical shift of the isoxazole proton would be in the aromatic region, influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two isoxazole ring carbons would resonate in the aromatic region, and their chemical shifts would be influenced by the attached substituents. The carbon bearing the trifluoromethyl group would be significantly downfield.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₄H₃F₃N₂O), the calculated monoisotopic mass is approximately 152.02 g/mol . HRMS analysis would be expected to show a molecular ion peak corresponding to this mass with high accuracy (typically within 5 ppm). nih.gov

Table 3 provides a summary of the expected spectroscopic and spectrometric data for this compound based on its chemical structure and data from analogous compounds. nih.govrsc.org

Table 3: Predicted Spectroscopic and Spectrometric Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the C4-H of the isoxazole ring. - Broad singlet for the NH₂ protons. |

| ¹³C NMR | - Quartet for the CF₃ carbon. - Signals for the C3, C4, and C5 carbons of the isoxazole ring. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the CF₃ group. |

| HRMS | - A molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₄H₄F₃N₂O⁺. |

The synthesis and characterization of various substituted trifluoromethylated isoxazoles have been reported, and the spectroscopic data from these studies are consistent with the expected patterns for this class of compounds. researchgate.netrsc.org

Future Perspectives and Emerging Research Avenues for 5 Trifluoromethyl Isoxazol 3 Amine

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Research into 5-(trifluoromethyl)isoxazol-3-amine and related structures has revealed a wide spectrum of biological activities, suggesting a rich landscape for future therapeutic development. While some targets are known, many remain to be discovered, and existing applications can be further optimized.

Initial studies have identified this compound as a modulator of several key biological pathways. It has been shown to act as an agonist of the Wnt/β-catenin signaling pathway, which is fundamental to cell proliferation and differentiation and is often dysregulated in diseases like cancer. Its anti-inflammatory properties are linked to its ability to act as a selective inhibitor of cyclooxygenase (COX) enzymes.

The therapeutic potential extends to various domains:

Oncology: The trifluoromethyl group has been shown to significantly enhance the anti-cancer activity of isoxazole (B147169) molecules. rsc.orgnih.gov Derivatives have been investigated as inhibitors of tyrosine kinase c-Met, a receptor implicated in cancer progression, and as sirtuin 1 (SIRT1) inhibitors. nih.gov Further research could uncover novel anti-cancer mechanisms and targets, potentially leading to more effective therapies for breast cancer and other malignancies. rsc.org

Immunomodulation: Derivatives of the core structure, such as 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines, have been developed as selective Toll-like receptor 7 (TLR7) agonists. nih.gov This opens avenues for creating new immunotherapies for viral infections, asthma, and cancer by modulating the innate immune response. nih.gov

Infectious Diseases: Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics.

Metabolic and Inflammatory Diseases: Isoxazole-based compounds are being explored for a multitude of other therapeutic uses. These include inhibitors of carbonic anhydrase (relevant for antiglaucoma drugs), fatty acid amide hydrolase (FAAH), and α-amylase (for diabetes). nih.govmdpi.commdpi.com They also show potential as lysophosphatidic acid (LPA) receptor antagonists and sphingosine (B13886) 1-phosphate 1 (S1P1) agonists, which are targets for various inflammatory and autoimmune conditions. mdpi.com

Future research will likely focus on using these known activities as a starting point for target deconvolution and exploring new therapeutic areas. The structural versatility of the isoxazole ring allows for the creation of extensive compound libraries to screen against a wide array of biological targets. nih.gov

Development of Greener Synthetic Routes and Sustainable Production Methods

The increasing emphasis on sustainable chemistry is driving innovation in the synthesis of pharmaceutically relevant molecules like this compound. Traditional synthetic methods often involve multiple steps or hazardous reagents. nih.gov Emerging research focuses on creating more efficient, environmentally friendly, and economically viable production routes.

Key areas of development include:

Metal-Free Catalysis: A significant advancement is the development of metal-free methods for synthesizing 4-(trifluoromethyl)isoxazoles. rsc.org One such approach uses readily available sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a nitrogen-oxygen unit donor, avoiding expensive and toxic metal catalysts. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry technique that can significantly reduce reaction times, improve product yields, and decrease the use of solvents compared to conventional heating methods. mdpi.com This has been successfully applied to the synthesis of various five-membered nitrogen heterocycles, including fused isoxazoles, yielding cleaner products with higher purity. mdpi.com

Deep Eutectic Solvents (DES): DES, such as a mixture of glycerol (B35011) and potassium carbonate, are emerging as low-cost, non-toxic, and environmentally benign catalytic media. nih.gov Glycerol is a renewable and biodegradable solvent. nih.gov This system has been effectively used for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles, demonstrating a rapid, mild, and efficient procedure. nih.gov

Flow Chemistry: Continuous flow synthetic techniques offer enhanced efficiency, safety, and scalability for producing active pharmaceutical ingredients. mdpi.com Integrating flow chemistry with other technologies like microwave irradiation or supported catalysts could lead to fully automated and more sustainable manufacturing processes for isoxazole derivatives. mdpi.com

Biocatalysis: The use of enzymes or whole cells to catalyze chemical reactions is a cornerstone of green pharmaceutical synthesis. mdpi.com While specific applications to this compound are still an emerging area, the potential for biocatalysis to create chiral isoxazole derivatives with high selectivity offers a promising future research direction.

These sustainable methods not only reduce the environmental impact of chemical production but also often lead to more efficient and cost-effective processes, which are crucial for industrial-scale manufacturing. mdpi.comnih.gov

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Nanotechnology)

The unique properties of this compound make it a valuable tool for integration into broader, multidisciplinary research fields beyond traditional medicinal chemistry.

Chemical Biology: In chemical biology, this compound and its analogues serve as molecular probes to investigate and modulate biological systems. The trifluoromethyl group, in particular, is invaluable for creating tools like fluorinated peptidomimetics and biosensors that can be used to study protein function and solvation dynamics. researchgate.net The ability of isoxazole derivatives to selectively target proteins like TLR7 or various enzymes allows researchers to dissect complex signaling pathways and understand the molecular basis of disease. nih.gov

Materials Science and Nanotechnology: The application of isoxazole derivatives is being explored in the development of advanced materials. chemimpex.com Isoxazoline (B3343090) compounds, a related class, have been noted for their excellent optoelectronic properties, suggesting potential use in the field of materials. acs.org Specifically, 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine (B1282068) is being investigated for its utility in creating polymers and coatings that require enhanced thermal stability and chemical resistance. chemimpex.com While direct applications in nanotechnology are still nascent, the inherent properties of these fluorinated heterocycles suggest they could be incorporated into nanomaterials to confer specific biological or physical functions.

Translational Research Challenges and Opportunities for Drug and Agrochemical Development

Translating the promising laboratory findings for this compound derivatives into clinical drugs or commercial agrochemicals presents both significant opportunities and challenges.

Opportunities:

Drug Development: The trifluoromethyl group is known to improve crucial pharmacokinetic properties, including metabolic stability, permeability, and protein-ligand interactions. researchgate.net This provides a clear opportunity to design superior drug candidates with enhanced efficacy and better safety profiles. rsc.org The broad biological activity of the isoxazole scaffold offers potential for developing novel treatments for a wide range of diseases, from cancer to inflammatory disorders. rsc.orgnih.gov

Agrochemical Development: The isoxazole structure is a key component in modern pesticide research. acs.org Derivatives have been designed that show potent insecticidal activity, for instance against the fall armyworm (Spodoptera frugiperda), with activity potentially mediated through the GABA receptor. nih.gov The lack of cross-resistance with some known insecticides makes this class of compounds particularly valuable for managing resistant pest populations. nih.gov The trifluoromethyl group is also known to enhance the biological activity of herbicides and fungicides. researchgate.netchemimpex.com

Challenges:

Development of Resistance: In agrochemical applications, the long-term and widespread use of any single class of insecticide can lead to the development of resistant pest strains, necessitating a continuous pipeline of new compounds with novel modes of action. nih.gov

Optimizing Selectivity and Safety: A major hurdle in drug development is achieving high selectivity for the desired biological target while minimizing off-target effects that can lead to toxicity. For instance, while potent TLR7 agonists have been developed, challenges remain in creating systemically administered drugs with good pharmacokinetic properties and fewer side effects. nih.gov

Synthetic Complexity: While greener synthetic routes are being developed, the synthesis of specific, highly functionalized isoxazole derivatives can still involve complex, multi-step processes that can be challenging to scale up for commercial production. rsc.org

Clinical Translation: The path from a promising lead compound to a clinically approved drug is long and arduous. Many candidates fail during clinical trials due to a lack of efficacy or unforeseen toxicity in humans, and isoxazole-based compounds are subject to the same rigorous evaluation and high attrition rates. nih.gov

Future success in translating this research will depend on interdisciplinary collaboration to overcome these hurdles, combining advanced synthetic chemistry with deep biological understanding and innovative formulation strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)isoxazol-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclization reactions using trifluoromethyl-containing precursors. Key steps involve optimizing solvent choice (e.g., THF or 1,4-dioxane), catalysts (triethylamine or pyridine), and reaction temperatures (0–90°C). For example, coupling 5-(trifluoromethyl)isoxazole derivatives with ammonia or protected amines under reflux conditions can yield the target compound . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products (>95%) .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Analytical techniques include:

- Nuclear Magnetic Resonance (¹H/¹³C NMR) : To confirm substituent positions and trifluoromethyl group integration.

- Mass Spectrometry (MS) : For molecular weight verification (expected m/z: ~178.1 g/mol based on C₄H₃F₃N₂O) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Stability studies indicate no decomposition under dry conditions for >6 months. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Docking studies against target proteins (e.g., kinases) can prioritize derivatives for synthesis. For example, introducing electron-withdrawing groups at the isoxazole ring may improve binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies under standardized protocols (e.g., MTT assays, IC₅₀ determinations) and cross-validate with orthogonal methods (e.g., apoptosis assays, Western blotting) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodology : Comparative studies with non-fluorinated analogs using:

- LogP measurements : To assess lipophilicity changes.

- Metabolic stability assays : Liver microsome incubations to track degradation pathways.

- Plasma protein binding assays : Evaluate bioavailability differences .

Q. What mechanistic insights explain its role in catalytic applications (e.g., as a ligand)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.